molecular formula C12H10ClNO2 B511847 3-chloro-N-(2-furylmethyl)benzamide CAS No. 303991-71-1

3-chloro-N-(2-furylmethyl)benzamide

Cat. No.: B511847
CAS No.: 303991-71-1
M. Wt: 235.66g/mol
InChI Key: GVNMWSWETMWSQV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-furylmethyl)benzamide is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is characterized by the presence of a chloro group attached to a benzamide structure, with a furylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-furylmethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-furylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(2-furylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the furylmethyl substituent play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-furylmethyl)benzamide is unique due to its specific combination of a chloro group and a furylmethyl substituent on the benzamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNMWSWETMWSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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